N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Overview
Description
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of piperazine, phenyl, pyrrolidine, and sulfonyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a piperazine derivative with a benzyl halide to form the piperazine-phenyl intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Amidation: Finally, the compound undergoes amidation with a benzamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving the HER2 receptor.
Biological Research: It is used in studies to understand its interactions with various biological targets and pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug formulations and as a lead compound for developing new drugs.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the HER2 receptor, which plays a crucial role in the growth and proliferation of certain cancer cells . By binding to this receptor, the compound can block the signaling pathways involved in cell growth, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-BENZYL-1-PIPERAZINYL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
- N-{[4-(4-FLUOROBENZYL)OXY]PHENYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Uniqueness
N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE stands out due to its specific structural features, such as the presence of the methylpiperazine group, which may confer unique biological activity and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-25-13-15-26(16-14-25)21-9-7-19(8-10-21)18-24-23(28)20-5-4-6-22(17-20)31(29,30)27-11-2-3-12-27/h4-10,17H,2-3,11-16,18H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBDIBVEQJXNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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